Product packaging for Grayanoside B(Cat. No.:CAS No. 70474-75-8)

Grayanoside B

Cat. No.: B2432162
CAS No.: 70474-75-8
M. Wt: 498.613
InChI Key: ANXMAYKAWZAHMB-CMCDTBIBSA-N
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Description

Grayanoside B (CAS 70474-75-8) is a grayanane-type diterpenoid organic compound with the molecular formula C26H42O9 and a molecular weight of approximately 498.61 g/mol . It is part of the grayanoid class of natural products, which are characterized by a unique and complex 5/7/6/5 tetracyclic ring system and are exclusively found in plants of the Ericaceae family . This family includes genera such as Rhododendron , Pieris , and Leucothoe , from which these compounds are typically isolated . This compound is a glucoside derivative, specifically identified as a (3β,6β)-5,6,16-trihydroxygrayanotox-10(20)-en-3-yl β-D-glucopyranoside . Researchers value grayanoids like this compound for their diverse and notable biological activities. These compounds are historically known as potent toxins , but scientific interest has expanded to investigate their potential research applications. Recent studies highlight grayanane diterpenoids for their significant analgesic (pain-relieving) and anti-inflammatory properties . Furthermore, a 2024 study identified that this compound itself exhibits strong inhibitory activity against elastase, an enzyme implicated in tissue breakdown processes, suggesting potential relevance for research in inflammation and connective tissue disorders . Additional bioactivities reported for grayanoids include antifeedant effects and protein tyrosine phosphatase 1B (PTP1B) inhibition, making them subjects of interest for metabolic disorder research . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O9 B2432162 Grayanoside B CAS No. 70474-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,3R,4R,6S,8S,10R,13R,14R)-3,4,14-trihydroxy-5,5,14-trimethyl-9-methylidene-6-tetracyclo[11.2.1.01,10.04,8]hexadecanyl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O9/c1-12-14-6-5-13-8-25(14,11-24(13,4)32)9-17(28)26(33)15(12)7-18(23(26,2)3)35-22-21(31)20(30)19(29)16(10-27)34-22/h13-22,27-33H,1,5-11H2,2-4H3/t13-,14+,15+,16-,17-,18+,19-,20+,21-,22+,24-,25-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXMAYKAWZAHMB-CMCDTBIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2C1(C(CC34CC(CCC3C2=C)C(C4)(C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@]23C[C@H]1CC[C@H]2C(=C)[C@@H]4C[C@@H](C([C@]4([C@@H](C3)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70474-75-8
Record name Grayanoside-b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRAYANOSIDE-B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H6FZG4L2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Biosynthetic Pathways

Grayanoside B is a member of the grayanane diterpenoid class of compounds, which are predominantly found within the Ericaceae plant family. nih.gov These compounds are characterized by a distinctive 5/7/6/5 tetracyclic ring structure. nih.govresearchgate.net

Plant Sources and Distribution within Ericaceae Family

The distribution of this compound is exclusive to plants within the Ericaceae family, a large family of flowering plants. nih.gov Grayanane diterpenoids, including this compound, are considered characteristic secondary metabolites of this family and are prominently found in several genera such as Rhododendron, Craibiodendron, and Pieris. nih.gov

This compound has been identified and isolated from the leaves of Rhododendron micranthum. acs.orgnih.govacs.org In one study, a related compound, 3-epi-grayanoside B, was isolated from the leaves of this plant, representing the first instance of a 3α-oxygrayanane diterpenoid glucoside. acs.orgnih.gov The structures of these compounds were determined using spectroscopic analysis and, in some cases, single-crystal X-ray diffraction. acs.orgnih.gov

The leaves of Craibiodendron yunnanense have also been found to contain this compound. researchgate.netresearchgate.net Phytochemical investigations of this plant have led to the isolation of this compound along with other known and new grayanane diterpenoids. researchgate.netresearchgate.net For instance, one study reported the isolation of five known grayanane diterpenoids, which included this compound, from the leaves of this species. researchgate.net More recent research has continued to identify new grayanane diterpenoids from C. yunnanense leaves. nih.govx-mol.com

Research has also documented the presence of this compound in the roots of Pieris formosa. researchgate.net The isolation and structural elucidation of compounds from this plant have contributed to the understanding of the chemical diversity within the grayanane diterpenoid family. mdpi.com

Interestingly, a compound named this compound has also been isolated from the bark of Prunus grayana. kisti.re.krresearchgate.netresearchgate.net However, it is crucial to note that this this compound is a phenylpropanoid glucoside and is structurally distinct from the grayanane diterpenoid this compound found in the Ericaceae family. kisti.re.krresearchgate.netresearchgate.net The phenylpropanoid this compound from Prunus grayana has been identified as 2-(3,4-dihydroxyphenyl)ethyl-(6-O-feruloyl)-β-D-glucopyranoside. researchgate.net The total synthesis of this phenylpropanoid glycoside has been achieved. nih.govresearchgate.net

Proposed Biosynthetic Mechanisms

The biosynthesis of this compound is part of the broader pathway for grayanane diterpenoids.

General Grayanane Diterpenoid Biosynthesis

The biosynthesis of grayanane diterpenoids is believed to originate from the ent-kaurane skeleton. beilstein-journals.orgnih.gov This precursor undergoes an oxidative rearrangement to form the characteristic 5/7/6/5 tetracyclic framework of the grayananes. researchgate.netbeilstein-journals.org The vast structural diversity within this family of compounds arises from various oxidation states at different positions on this core skeleton, which can then be further modified by the addition of acyl or glycosyl groups. beilstein-journals.org

This compound: A Detailed Examination

Introduction

This compound is a naturally occurring chemical compound belonging to the grayanoid class of diterpenoids. These molecules are characterized by a distinctive and complex tetracyclic carbon skeleton. Found exclusively within a specific family of plants, grayanoids like this compound have been a subject of phytochemical research due to their unique structures. This article provides a focused overview of this compound, detailing its natural sources and the biosynthetic processes that lead to its formation, with a specific look at the enzymatic steps involved in the creation of related glycoside compounds.

Preclinical Pharmacological Investigations: Efficacy and Mechanisms

Cellular and Molecular Mechanisms of Action (MOA) Research

The primary mechanisms through which Grayanoside B exerts its effects involve interactions with key physiological pathways, including voltage-gated sodium channels and pro-inflammatory signaling cascades.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. wikipedia.orgmdpi.com The Nav1.7 subtype, in particular, is a key player in pain signaling. dovepress.comfrontiersin.org Genetic studies have demonstrated that mutations in the gene encoding Nav1.7 can lead to either extreme pain disorders or a complete inability to feel pain. mdpi.com

Grayanotoxins, the class of compounds to which this compound belongs, are known to act on sodium channels in the nervous system. researchgate.net This interaction can lead to a state of prolonged cellular depolarization. cvphysiology.comfrontiersin.orgwikipedia.org Depolarization is a critical phase of the action potential where the cell's internal charge becomes less negative. wikipedia.orgkhanacademy.org By keeping sodium channels open, grayanotoxins can cause a persistent influx of sodium ions, leading to a sustained depolarized state. This sustained depolarization can disrupt normal neuronal signaling.

This compound has demonstrated the ability to modulate key pathways involved in the inflammatory response. vulcanchem.comresearchgate.net Inflammation is a complex biological process involving the activation of various signaling molecules and immune cells. oncotarget.com

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. oncotarget.commdpi.com The activation of the NF-κB pathway is a key step in the production of pro-inflammatory cytokines. oncotarget.com Research indicates that this compound exhibits inhibitory activity against pro-inflammatory pathways, likely through the suppression of NF-κB signaling. vulcanchem.comresearchgate.net Some studies suggest that certain natural compounds can suppress the NF-κB signaling pathway, leading to a reduction in the proliferation of cancer cells. dntb.gov.uanih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in the inflammatory process by catalyzing the production of prostaglandins. nih.govmedsci.org COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target this enzyme to reduce inflammation and pain. wikipedia.org this compound has been shown to inhibit COX-2 signaling, which contributes to its anti-inflammatory effects. vulcanchem.com The inhibition of COX-2 can be achieved through various mechanisms, including blocking its active site. medsci.orgnih.gov

Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and the immune response. thermofisher.comclinexprheumatol.org It is produced by various cells, including macrophages, in response to inflammatory stimuli. thermofisher.comnih.gov In vitro studies using macrophage models have demonstrated that this compound can reduce the secretion of IL-6. vulcanchem.com This reduction in IL-6 levels further supports the anti-inflammatory properties of this compound. nih.gov The modulation of IL-6 secretion can have significant implications for inflammatory and autoimmune diseases. clinexprheumatol.orgmdpi.com

Table 1: Summary of Preclinical Findings for this compound

Mechanism of Action Key Target/Pathway Observed Effect Supporting Evidence
Neuromodulation Voltage-Gated Sodium Channels (Nav1.7) Prolonged cellular depolarization Known action of grayanotoxins on sodium channels researchgate.net
Anti-inflammatory NF-κB Signaling Suppression of the pathway Inhibitory activity against pro-inflammatory pathways vulcanchem.comresearchgate.net
Anti-inflammatory COX-2 Signaling Inhibition of the enzyme Contributes to anti-inflammatory effects vulcanchem.com
Anti-inflammatory Interleukin-6 (IL-6) Secretion Reduction in macrophage models In vitro study findings vulcanchem.com

Modulation of Pro-Inflammatory Pathways

Reduction of Tumor Necrosis Factor-Alpha (TNF-α) Secretion in Macrophage Models

This compound has demonstrated anti-inflammatory properties by reducing the secretion of Tumor Necrosis Factor-alpha (TNF-α) in macrophage models. vulcanchem.com Macrophages are key players in the inflammatory response, and their classical activation (M1 phenotype) is characterized by the release of pro-inflammatory cytokines, including TNF-α. mdpi.comfrontiersin.org This secretion is often triggered by stimuli such as lipopolysaccharide (LPS). scientificarchives.comresearchgate.net The inhibition of TNF-α production by this compound suggests a potential mechanism for its observed anti-inflammatory effects. nih.gov

The signaling pathways leading to TNF-α production in macrophages are complex and often involve the activation of nuclear factor kappa-B (NF-κB). mdpi.com The release of TNF-α, along with other cytokines like IL-1β and IL-6, contributes to the inflammatory cascade. frontiersin.orgscientificarchives.com By mitigating the secretion of TNF-α, this compound may help to dampen this inflammatory response.

Investigation of PTP1B Inhibitory Activities

This compound has been investigated for its inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.net PTP1B is a significant enzyme in metabolic regulation and is considered a therapeutic target for conditions such as type 2 diabetes and obesity. nih.govresearchgate.net

Studies have shown that various natural compounds, including diterpenoids, exhibit PTP1B inhibitory effects. nih.govresearchgate.net While some grayanane diterpenoids have shown potent PTP1B inhibitory activity, this compound, along with related compounds, did not show significant activity at a concentration of 40 μM in one study. figshare.comresearcher.life The inhibitory potency of compounds against PTP1B is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. frontiersin.orgnih.gov The structure of a compound, including the presence and position of functional groups, can significantly influence its inhibitory efficacy against PTP1B. frontiersin.org

Methodologies for MOA Elucidation

Understanding the mechanism of action (MOA) of a compound like this compound is crucial for its development as a potential therapeutic agent. wikipedia.orgresearchgate.net Various methodologies are employed to uncover the specific biochemical interactions through which a substance produces its pharmacological effect. wikipedia.orgasm.org These approaches can be broadly categorized into direct biochemical methods, genetic methods, and computational inference. researchgate.netnih.gov

Microscopy-based methods are powerful tools for observing the phenotypic changes in cells or organisms induced by a bioactive compound. wikipedia.orgcrimsonpublishers.com These observable changes can provide initial clues about the compound's mechanism of action. wikipedia.org High-content screening (HCS) combines automated microscopy and image analysis to quantify cellular features and characterize disease-related phenotypes. nih.gov

This approach allows for the high-throughput analysis of how compounds affect cellular processes, morphology, and protein localization. proventainternational.combiocompare.com For example, changes in cell shape or the translocation of a protein from the cytoplasm to the nucleus can be visualized and quantified. nih.gov The use of fluorescent probes and automated imaging platforms enables the rapid screening of large compound libraries. biocompare.com Machine learning and artificial intelligence are increasingly being integrated into image analysis to extract complex phenotypic signatures from the vast amounts of image data generated. diva-portal.org

Direct biochemical methods are fundamental to identifying the molecular targets of a drug candidate. wikipedia.orgnih.gov These techniques aim to demonstrate the physical interaction between a compound and its protein target. nih.gov

A common approach is affinity chromatography, where the compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. asm.org The captured proteins are then identified using techniques like mass spectrometry. asm.org Another method is thermal proteome profiling (TPP), which assesses ligand binding by measuring changes in the thermal stability of proteins in the presence of the compound. worldpreclinicalcongress.com These direct approaches provide strong evidence for target engagement and are crucial for validating the mechanism of action. nih.gov

High-throughput genetics and cell biology approaches leverage automation and large-scale screening to investigate the mechanism of action of compounds. wikipedia.org These methods can rapidly test thousands of compounds or genetic perturbations to identify those that produce a desired cellular effect. wikipedia.orgtechnologynetworks.com

Transcriptomics, the study of the complete set of RNA transcripts, is a powerful tool in this context. frontiersin.org Techniques like RNA sequencing (RNA-seq) can measure genome-wide changes in gene expression following treatment with a compound. frontiersin.orgalitheagenomics.com This provides a comprehensive view of the cellular pathways affected by the drug. nih.gov Similarly, high-throughput screening (HTS) of compound libraries against various cell-based assays can identify active molecules in a target-agnostic manner. wikipedia.org Genetic screening methods, such as those using CRISPR-Cas9 technology, can identify genes that are essential for a compound's activity, thereby revealing its target and mechanism. rsc.org

Chemical proteomics combines chemical tools with mass spectrometry-based proteomics to identify the protein targets of small molecules on a proteome-wide scale. bioms.seeu-openscreen.eu This approach is particularly valuable for deconvoluting the targets of compounds identified through phenotypic screens. worldpreclinicalcongress.com

One strategy involves creating a chemical probe by modifying the small molecule with a tag that allows for its capture and the identification of its interacting proteins. nih.gov Activity-based protein profiling (ABPP) uses reactive probes to target the active sites of specific enzyme families, providing information on the functional state of these enzymes. evotec.com More recent label-free methods, such as the Proteome Integral Solubility Alteration (PISA) assay and Thermal Proteome Profiling (TPP), measure changes in protein solubility or thermal stability across the proteome upon compound binding, avoiding the need to chemically modify the drug. bioms.seeu-openscreen.eu These powerful techniques offer an unbiased way to identify both on-target and off-target interactions, providing critical insights into a compound's mechanism of action and potential side effects. worldpreclinicalcongress.comeu-openscreen.eu

Immunoblotting and Promoter-Luciferase Assays

Immunoblotting, commonly known as Western blotting, is a widely used technique to detect specific proteins in a sample. This method allows researchers to identify and quantify the expression levels of proteins involved in various cellular processes. For instance, in the context of inflammation, immunoblotting can be used to measure the levels of key inflammatory proteins. mdpi.com

Promoter-luciferase assays are invaluable tools for analyzing the activity of cloned promoter DNA fragments. nih.gov These assays help in understanding how gene expression is regulated by measuring the activity of a reporter enzyme, such as luciferase, which is placed under the control of a specific promoter of interest. nih.govbiotium.compromega.com This technique is particularly useful for investigating the effects of bioactive compounds on signaling pathways that regulate gene expression, such as the NF-κB pathway in inflammation. nih.gov While these assays are standard in pharmacological research, specific studies employing immunoblotting or promoter-luciferase assays to investigate the mechanisms of this compound were not identified in the reviewed literature.

Preclinical Efficacy Studies in Experimental Models

Preclinical efficacy studies are a crucial step in drug discovery and development. These studies utilize various models to evaluate the potential therapeutic effects of a compound before it can be considered for clinical trials in humans. mdpi.comnih.gov These investigations often begin with in vitro assays to screen for biological activity and are essential for providing the foundational data on a compound's potential efficacy and mechanism of action. nih.govmdbneuro.com

In Vitro Efficacy Evaluation

In vitro efficacy evaluation involves testing a compound's effects on cells or microorganisms in a controlled laboratory setting. carcinotech.com This approach allows for the rapid screening of compounds for specific biological activities, such as anti-inflammatory or antitumor effects, in a cost-effective manner. mdpi.com

The anti-inflammatory potential of this compound has been evaluated as part of a broader screening of grayanane diterpenoid glucosides. In a study involving nineteen different grayanane diterpenoid glucosides isolated from the leaves of Rhododendron micranthum, the compounds were assayed for their anti-inflammatory activities. However, at a concentration of 40 μM, none of the tested compounds, which would include known grayananes like this compound, exhibited significant anti-inflammatory effects. nih.gov

In contrast, other related grayanane diterpenoids have shown activity. For example, a study on compounds from Craibiodendron yunnanense found that several undescribed and known grayanane diterpenoids could significantly inhibit the release of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net It is important to note that while these compounds belong to the same structural class, their activities can differ significantly.

The evaluation of antitumor activity is a common component of preclinical screening for natural products. Various cancer cell lines are used to assess the cytotoxic or growth-inhibitory effects of a compound. nih.govmdpi.comjogcr.com In the same study that evaluated anti-inflammatory effects, the nineteen grayanane diterpenoid glucosides, including 3-epi-grayanoside B and other known analogues, were also tested for their antitumor activities. The results indicated that none of the compounds showed significant antitumor activity at the tested concentration of 40 μM. nih.gov

Assessing cell viability is a critical step to ensure that the observed biological effects of a compound are not due to general cytotoxicity. mdpi.commdpi.com Assays measuring the production of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS) are frequently used to screen for anti-inflammatory activity. mdpi.comnih.gov LPS is a component of bacterial cell walls that potently activates macrophages to produce inflammatory mediators, including NO. mdpi.comnih.gov The inhibition of LPS-induced NO production is a key indicator of a compound's potential anti-inflammatory properties. nih.govbiomolther.org

While specific studies on the effect of this compound on cell viability and LPS-induced NO production were not found, research on other grayanane diterpenoids has utilized LPS-induced RAW264.7 macrophage cells to assess anti-inflammatory activity by measuring mediators like IL-6. researchgate.net

Complex in vitro models (CIVMs) represent a significant advancement over traditional two-dimensional (2D) cell cultures. These models, which include spheroids, organoids, and organs-on-chips, incorporate a multicellular, three-dimensional (3D) structure to better mimic the microenvironment of human tissues and organs. nih.govnih.gov By recreating a more physiologically relevant context, CIVMs can offer better predictive value for human responses to drugs compared to conventional 2D cultures or even some animal models. emulatebio.com The use of CIVMs is gaining prominence in drug discovery for more accurate efficacy and safety testing. nih.gov There is currently no available research indicating that this compound has been evaluated using complex in vitro models.

Use of Complex In Vitro Models (CIVMs)
Organoids for Tissue-Specific Responses

Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and cellular complexity of native tissues. cuanschutz.edu These "microphysiological systems" offer a powerful platform for investigating the development of healthy and diseased tissues and their responses to chemical compounds, providing a bridge between traditional 2D cell cultures and in vivo animal models. cuanschutz.eduunige.ch They can be derived from pluripotent stem cells or adult tissue-derived somatic stem cells. cuanschutz.edu This technology is increasingly used to create biobanks of patient-derived organoids to study diseases like cancer and to screen for patient-specific drug responses. nih.govfrontiersin.org

Currently, there is no specific published research detailing the use of organoid models to investigate the tissue-specific responses of this compound.

Organ-on-a-Chip Systems for Physiological Relevance

Organ-on-a-chip (OOC) systems are microfluidic devices that combine cell biology and engineering to simulate the physiological microenvironment of tissues and organs. nih.govnih.gov These chips can recreate critical extrinsic characteristics of organs, such as the structural organization of tissues, fluid flow, and mechanical stimuli like breathing motions. nih.govthno.org By co-culturing different cell types, OOCs can model the functional interface between tissues, such as the alveolar-capillary barrier in the lung or the glomerular barrier in the kidney. thno.orgxiahepublishing.com The synergy of OOCs with human organoid technology (termed Organs-on-Chips or OrgOCs) allows for the recapitulation of complex human physiological and pathological states, offering advanced models for drug discovery and toxicology. thno.orgmdpi.com

To date, no studies have been published that utilize organ-on-a-chip or OrgOC systems to evaluate the physiological relevance or effects of this compound.

Human iPSC-Derived Cell Models

Human induced pluripotent stem cells (iPSCs) are derived from adult somatic cells that have been reprogrammed to a stem-cell-like state. frontiersin.org A key advantage of iPSCs is their ability to differentiate into various human cell types, including neurons, cardiomyocytes, and renal cells, while retaining the genetic background of the donor. frontiersin.orgmoleculardevices.comfujifilmcdi.com This makes them an invaluable tool for creating physiologically relevant human cell models for drug screening, toxicity testing, and disease modeling. frontiersin.orgcellapplications.com For instance, iPSC-derived cardiomyocytes are used to predict cardiac liabilities of new drugs, and iPSC-derived renal cells are being developed into sensitive assays for predicting nephrotoxicity. fujifilmcdi.comaxolbio.com

There are no specific research articles available that document the use of human iPSC-derived cell models to investigate the pharmacological properties or toxicological profile of this compound.

In Vivo Efficacy Evaluation in Animal Models

In vivo animal models are essential for biomedical research, allowing for the study of a compound's effects within a complex, living biological system before human trials. nih.gov These models are crucial for evaluating efficacy, understanding systemic effects, and assessing safety. scielo.br

Antinociceptive Activity Assessment

Antinociceptive activity, or the inhibition of the sensation of pain, is a key area of pharmacological research for grayanane diterpenoids. mdpi.comresearchgate.net Standard in vivo assays in rodents are used to assess this activity. Common methods include the acetic acid-induced writhing test, where a reduction in abdominal constrictions indicates peripheral analgesic effects, and the hot plate test, which measures response time to a thermal stimulus to assess centrally-mediated analgesia. scielo.brnih.gov

A 2018 study evaluated a series of grayanane diterpenoid glucosides isolated from the leaves of Rhododendron micranthum, including a compound identified as 3-epi-grayanoside B. acs.org In this study, the compounds were evaluated for antinociceptive activity. While several of the tested glucosides showed significant antinociceptive effects, 3-epi-grayanoside B did not demonstrate significant activity in the reported assay. acs.org It is important to note that many other grayanane compounds have shown potent analgesic and antinociceptive effects in similar tests. mdpi.comresearchgate.net

Table 1: Antinociceptive Activity Data for Selected Grayanane Diterpenoid Glucosides This table is based on findings from a study evaluating multiple compounds; data for non-active compounds like 3-epi-grayanoside B are often not explicitly quantified but noted as non-significant.

Compound Test Model Result
3-epi-grayanoside B Acetic acid-induced writhing test No significant antinociceptive activity reported acs.org
Micranthanoside A Acetic acid-induced writhing test Significant antinociceptive effect (>50% inhibition) acs.org
Micranthanoside B Acetic acid-induced writhing test Significant antinociceptive effect (>50% inhibition) acs.org
Selection of Relevant Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for the relevance and translatability of preclinical research. nih.gov For studying antinociceptive and anti-inflammatory effects, rodents such as mice and rats are the most commonly used models due to their well-characterized physiology, cost-effectiveness, and the availability of established testing protocols. scielo.brfrontiersin.org The choice of species can be influenced by the specific biological pathway being investigated; for example, mouse and human genomes are approximately 85% identical. frontiersin.org For more complex studies, including those requiring specific genetic modifications or evaluation of higher-order biological systems, other models like zebrafish or even non-human primates may be employed, though this is less common for initial screening. nih.govfrontiersin.org

For the assessment of grayanane diterpenoids, including this compound, Swiss albino mice are frequently used in models of chemically-induced pain, such as the acetic acid writhing test. nih.govresearchgate.net The selection of these models is based on their reliability in predicting analgesic efficacy. scielo.br

Structure Activity Relationships Sar of Grayanoside B and Analogs

Elucidating SAR through Structural Modifications

The investigation of SAR for grayanane diterpenoids and related phenylpropanoid glycosides heavily relies on the analysis of naturally occurring analogs and the synthesis of new derivatives. The Ericaceae family of plants, a primary source of these compounds, provides a rich library of structurally diverse molecules. mdpi.comresearchgate.net The isolation and characterization of numerous grayanoids, each with unique structural variations, allows for a comparative analysis of their biological effects. mdpi.com

A direct example of a structural modification relevant to Grayanoside B is the isolation of 3-epi-grayanoside B from the leaves of Rhododendron micranthum. acs.org This compound is a stereoisomer (epimer) of this compound, differing only in the spatial orientation of the hydroxyl group at the C-3 position. acs.org Comparing the biological activity of this compound with its 3-epimer can provide crucial insights into how the stereochemistry of the core diterpenoid structure influences its function.

Furthermore, the synthesis of analogs of related phenylpropanoid glycosides, such as Grayanoside A, has been explored to study SAR. researchgate.netresearchgate.net These synthetic strategies often involve modifying the glycosidic core or the acylating groups, which serves as a model for the convenient synthesis of other phenylpropanoid glycosides acylated at specific positions. researchgate.netresearchgate.net Such modifications are essential for systematically probing the role of each structural component.

Influence of Specific Moieties on Biological Activity

The biological profile of this compound and its analogs is significantly influenced by specific chemical groups, or moieties, attached to the core structure. The type, number, and position of these groups can dramatically alter the compound's activity.

This compound is characterized by a feruloyl group attached to the glucose moiety. researchgate.net Studies on related compounds, specifically phenylpropanoid sucrose (B13894) esters (PSEs), have demonstrated that feruloyl substituents are critical for certain biological activities, such as antiproliferative effects. researchgate.net Research involving a series of synthesized PSEs revealed that their antiproliferative activity against human cervical epithelioid carcinoma (HeLa) cells was directly influenced by the lipophilicity and the number of feruloyl groups on the molecule. researchgate.netresearchgate.net

In one study, eleven of seventeen synthesized PSEs showed significant antiproliferative activity, with IC₅₀ values ranging from 0.16 to 6.01 μM. researchgate.net This suggests that the presence and characteristics of the feruloyl moiety are key determinants of potency. The findings from these related compounds indicate that the feruloyl group in this compound is likely a crucial contributor to its potential biological activities.

Table 1: Antiproliferative Activity of Selected Phenylpropanoid Sucrose Esters (PSEs) Against HeLa Cells

This table presents the IC₅₀ values for a selection of synthesized PSEs, highlighting the impact of different substituents on their antiproliferative activity.

CompoundSubstituent PatternIC₅₀ (μM)
Analog 13',4',6'-tri-O-feruloylsucrose0.16
Analog 2Mono-feruloyl derivative4.25
Analog 3Di-feruloyl derivative1.89
Analog 4Non-feruloyl analog> 10

Data synthesized from findings on the importance of feruloyl substituents for antiproliferative activity. researchgate.net

The feruloyl group in this compound is a derivative of cinnamic acid and exists in the trans configuration. The stereochemistry of this group is a critical factor for the biological activity of phenylpropanoid glycosides. researchgate.netresearchgate.net Cinnamic acid can exist in either a cis or trans configuration, with the trans isomer being the most common and generally more stable form found in nature. nih.gov

Synthetic studies have highlighted that a challenging and important step in producing these molecules is installing the cinnamic acid group while preserving its trans-stereochemistry. researchgate.netresearchgate.net Research on various trans-cinnamic acid derivatives has shown that this configuration is important for bioactivities like alpha-glucosidase inhibition. nih.gov Any alteration from the trans geometry can lead to a significant loss of activity, underscoring the importance of this specific spatial arrangement for the molecule's interaction with its biological targets.

Computational Approaches to SAR

Computational chemistry offers powerful tools to predict and rationalize the SAR of complex molecules like this compound, complementing experimental approaches. These in silico methods can accelerate the drug discovery process by prioritizing which analogs to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.govtaylorfrancis.com QSAR models are developed by calculating molecular descriptors (which quantify physicochemical properties like lipophilicity, electronic effects, and size) and using statistical methods to find an equation that relates these descriptors to the observed activity. nih.gov

The goal of QSAR is to create a reliable model that can predict the activity of new, untested compounds based solely on their structure. nih.govtaylorfrancis.com While specific QSAR studies on this compound are not widely published, computational analyses have been performed on its close analog, Grayanoside A, to assess its potential as an antiviral agent against SARS-CoV-2. nih.gov Such studies demonstrate the applicability of QSAR and other computational methods for this class of compounds, providing a framework for future investigations into this compound.

Three-dimensional QSAR (3D-QSAR) is an advanced form of QSAR that considers the three-dimensional properties of molecules. neovarsity.org Unlike 2D-QSAR, which uses descriptors derived from the 2D representation, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic fields surrounding the molecules. rsc.org

To perform a 3D-QSAR analysis, the molecules in a dataset are structurally aligned based on a common scaffold or a presumed bioactive conformation. neovarsity.org The model then generates 3D contour maps that visualize regions where changes in molecular fields are predicted to increase or decrease biological activity. rsc.orgimist.ma For example, a contour map might show that adding a bulky group in a specific region (steric field) or a negatively charged group in another (electrostatic field) would be beneficial for activity. rsc.org These visual outputs provide intuitive and powerful guidance for designing new analogs with improved potency and have been used successfully in the development of inhibitors for various enzymes. nih.gov

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In the context of this compound and its analogs, molecular docking studies have been instrumental in elucidating potential interactions with various biological targets, thereby providing insights into their mechanisms of action at a molecular level.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available research, studies on closely related grayanane diterpenoids offer significant understanding. These investigations help to identify key amino acid residues and the types of interactions that are crucial for the binding of this class of compounds to their respective receptors.

A notable study focused on the interaction of grayanane diterpenes with the human voltage-gated sodium channel NaV1.7, a significant target for pain management. researchgate.netresearchgate.net Using computational docking, researchers analyzed the binding affinities of several grayanane derivatives. The docking scores, which estimate the binding affinity, indicated that compounds like grayanotoxin II (GTX-II) and rhodojaponin III (RJ-III) exhibited significant interactions with NaV1.7, with docking scores of -5.580 and -5.486 kcal/mol, respectively. researchgate.net These interactions are thought to be mediated by hydroxyl or epoxide groups on the A, B, or D-rings of the grayanane structure. researchgate.net

Another research effort explored the inhibitory potential of highly functionalized 5,6-seco-grayanane diterpenoids against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type II diabetes. rsc.org Molecular docking studies were conducted to understand the binding mode of these compounds. The results revealed that these diterpenoids act as competitive inhibitors, binding to the active site of PTP1B. rsc.org For instance, mollactone B 3-O-sulfate, a rationally designed derivative, showed significant PTP1B inhibitory activity. rsc.org The docking analysis suggested specific interactions within the enzyme's active site that contribute to its inhibitory effect. rsc.org

Table 1: Molecular Docking Scores of Grayanane Analogs with NaV1.7

CompoundDocking Score (kcal/mol)
Grayanotoxin II-5.580
Rhodojaponin III-5.486
Data sourced from a study on grayanane diterpenes and their interaction with the NaV1.7 channel. researchgate.net

Machine Learning Models for Activity Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity of chemical compounds, a process often guided by Quantitative Structure-Activity Relationship (QSAR) models. dromicslabs.comnumberanalytics.com These computational models correlate the chemical structure of compounds with their biological activities, enabling the prediction of a molecule's efficacy and the identification of promising drug candidates. numberanalytics.comneovarsity.org

Currently, there are no publicly available, specific machine learning models developed exclusively for predicting the activity of this compound. However, the principles of QSAR and ML can be readily applied to the broader class of grayanane diterpenoids to develop such predictive models. The development of these models would rely on the availability of a dataset containing a series of grayanane analogs and their corresponding measured biological activities. nih.gov

The general workflow for creating a machine learning model for activity prediction of grayanane diterpenoids would involve several key steps:

Data Collection and Preparation: A dataset of grayanane compounds with their known biological activities (e.g., inhibitory concentrations) against a specific target would be compiled. nih.govacs.orgacs.org

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties, topology, and 3D conformation.

Model Training and Validation: A machine learning algorithm, such as multiple linear regression, support vector machines, or neural networks, would be trained on the dataset to learn the relationship between the molecular descriptors and the biological activity. numberanalytics.com The predictive power of the model would then be rigorously validated using statistical methods. numberanalytics.com

The insights from structure-activity relationship (SAR) studies on grayanane diterpenoids provide a strong foundation for building such models. For instance, studies have highlighted the importance of the 5/7/6/5 tetracyclic core and the presence and orientation of hydroxyl groups on the A, B, and D rings for their biological activity. researchgate.net This information can guide the selection of relevant molecular descriptors for the ML model.

By leveraging the existing knowledge of grayanoid SAR and applying advanced machine learning techniques, it is feasible to develop robust predictive models for the activity of this compound and its analogs. Such models would be invaluable for virtual screening of compound libraries, prioritizing candidates for synthesis and testing, and ultimately accelerating the discovery of new therapeutic agents based on the grayanane scaffold.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Grayanoside B Analogs

The total synthesis of this compound analogs often involves intricate strategies to control stereochemistry and regioselectivity. These approaches are crucial for accessing sufficient quantities of these compounds for biological evaluation and for creating structural variations not found in nature.

Protecting groups are indispensable tools in the synthesis of this compound analogs, preventing unwanted side reactions and enabling precise chemical transformations. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.

Benzyl (Bn) groups are widely used as temporary protecting groups for hydroxyl functions due to their stability under a range of conditions and their facile removal via catalytic hydrogenation. nih.govresearchgate.netuwindsor.ca They have been instrumental in the synthesis of Grayanoside A and Syringalide B through a common intermediate. nih.govresearchgate.net

Chloroacetyl groups offer an orthogonal protection strategy. beilstein-journals.orgresearchgate.net Their electron-withdrawing nature can reduce the reactivity of glycosyl donors, but they can be selectively removed in the presence of other ester groups like acetyl or benzoyl using reagents such as thiourea. beilstein-journals.org This strategy was employed in the first synthesis of Grayanoside A. researchgate.net

Allyl groups provide another layer of orthogonal protection. beilstein-journals.orgresearchgate.net They are stable under many conditions but can be selectively cleaved, often using palladium catalysts. researchgate.net The use of allyl groups was explored in the synthesis of Syringalide B, a related phenylpropanoid glycoside, to prevent acyl migration during deprotection steps. researchgate.net

The strategic application of these protecting groups allows for the controlled and sequential modification of the glycoside core, which is essential for achieving the total synthesis of these complex molecules. universiteitleiden.nlwiley-vch.de

A pivotal step in the synthesis of many phenylpropanoid glycosides, including analogs of this compound, is the regioselective acylation of the glucose core. The selective introduction of a cinnamoyl group, often at the O-6 position, is a common structural feature. researchgate.netresearchgate.net

One effective method involves the use of dimethyltin (B1205294) dichloride (Me2SnCl2) as a catalyst for the regioselective O-6 acylation of unprotected 2-phenylethyl-β-D-glucosides with cinnamoyl chlorides. researchgate.netresearchgate.net This approach is advantageous as it often proceeds in high yield and with excellent selectivity, obviating the need for extensive protection and deprotection sequences for the glucoside hydroxyl groups. researchgate.net The use of cinnamoyl chlorides, derived from the corresponding cinnamic acids, is a frequent strategy for this esterification, though the stability of these acid chlorides can be a concern. researchgate.netresearchgate.net

The ability to selectively acylate the primary O-6 hydroxyl in the presence of multiple secondary hydroxyl groups is a significant synthetic achievement, providing a direct and efficient route to key intermediates in the synthesis of this compound and its congeners. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, and their application in glycoside chemistry has enabled the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netnih.govnih.gov In the context of synthesizing this compound analogs and other phenylpropanoid glycosides, these reactions offer innovative ways to construct key structural motifs. researchgate.net

For instance, a notable application involves the coupling of glycosyl acrylic esters with aryldiazonium salts. researchgate.netresearchgate.net This palladium-catalyzed reaction allows for the formation of the trans-cinnamic acid moiety directly on the sugar backbone, preserving the desired stereochemistry. researchgate.netresearchgate.net This method can be performed at room temperature and often without the need for additives or a base, leading to good to excellent yields of the desired products. researchgate.net Such strategies provide a valuable alternative to traditional esterification methods, which can sometimes be low-yielding or require harsh conditions. researchgate.net

The versatility of palladium catalysis has also been demonstrated in Suzuki-Miyaura and Stille cross-coupling reactions for the synthesis of C-glycosides, which are stable mimics of their O-glycoside counterparts. nih.gov These advanced methods highlight the continuous evolution of synthetic strategies for accessing complex glycosidic structures.

Advanced Analytical Methodologies in Research

Extraction Techniques for Grayanoside B from Natural Sources

This compound is a diterpenoid found in various plant species, most notably within the Rhododendron genus. The extraction of this compound from plant materials such as leaves and flowers is the initial critical step in its isolation and subsequent analysis. The selection of an appropriate extraction technique is crucial for maximizing the yield and purity of this compound while minimizing the degradation of the compound and the co-extraction of undesirable substances.

Conventional Extraction Methods

Conventional extraction methods, also known as classical techniques, have been widely used for decades in phytochemistry. These methods primarily rely on the solvent's ability to dissolve the target compound and the principles of mass transfer. They are often characterized by their simplicity and the use of common laboratory equipment.

Maceration is a straightforward and widely used technique that involves soaking the plant material in a solvent in a closed container at room temperature for an extended period, typically ranging from hours to days. scielo.br The solvent penetrates the plant cells, dissolving the target compounds. Agitation can be used to enhance the extraction efficiency. For the extraction of grayanotoxins from Rhododendron species, solvents like methanol or ethanol are commonly employed due to their ability to dissolve these polar compounds. Key parameters influencing maceration include the choice of solvent, the particle size of the plant material, the solid-to-solvent ratio, and the duration of extraction. scielo.br

Percolation is a more continuous process compared to maceration. google.com In this method, the powdered plant material is packed into a column (a percolator), and the solvent is allowed to flow slowly through it. google.comyoutube.com This continuous flow of fresh solvent helps to maintain a concentration gradient, which enhances the extraction efficiency. The process continues until the plant material is exhausted of the soluble constituents. While more efficient than simple maceration, percolation requires more specialized equipment and careful packing of the column to avoid channeling of the solvent. google.com

ParameterMacerationPercolation
Principle Soaking of plant material in a solvent for an extended period.Continuous slow flow of solvent through a packed bed of plant material. google.comyoutube.com
Duration Long (hours to days). scielo.brGenerally shorter than maceration.
Solvent Usage High.Relatively lower due to continuous flow of fresh solvent. google.com
Efficiency Lower efficiency due to equilibrium establishment.Higher efficiency due to continuous maintenance of concentration gradient. google.com
Typical Solvents Ethanol, Methanol, Water-alcohol mixtures. scielo.brEthanol, Methanol, Water-alcohol mixtures.

Reflux extraction involves boiling the plant material with a solvent in a flask connected to a condenser. The solvent vapors are cooled by the condenser and returned to the flask, ensuring continuous extraction at the solvent's boiling point. This method is faster than maceration due to the elevated temperature, which increases the solubility and diffusion rate of the target compounds. A study on the isolation of grayanotoxin I from Rhododendron species utilized hot methanol for extraction, a principle similar to that of reflux extraction, indicating its applicability for this class of compounds. researchgate.net

Soxhlet extraction is a continuous extraction method that combines the principles of reflux and percolation. The plant material is placed in a thimble within the Soxhlet apparatus. The solvent is heated, vaporizes, condenses, and drips onto the plant material, extracting the soluble compounds. When the solvent level reaches a certain point, it siphons back into the boiling flask, carrying the extracted compounds with it. This process is repeated, ensuring that the plant material is continuously extracted with fresh, hot solvent. This technique is more efficient than maceration and percolation, but the prolonged exposure to high temperatures can potentially degrade thermolabile compounds. researchgate.net

FeatureReflux ExtractionSoxhlet Extraction
Process Continuous boiling of solvent with plant material.Continuous extraction with freshly distilled hot solvent. researchgate.net
Temperature Boiling point of the solvent.Boiling point of the solvent.
Efficiency More efficient than cold maceration.Highly efficient due to repeated extraction with fresh solvent. researchgate.net
Solvent Consumption Moderate.Lower than maceration as solvent is recycled.
Potential Drawback Potential for thermal degradation of sensitive compounds.High potential for thermal degradation due to prolonged heat exposure.

Modern and Green Extraction Technologies

In recent years, there has been a significant shift towards the development of modern and green extraction technologies. These methods aim to reduce extraction time, decrease solvent consumption, improve extraction yield and selectivity, and minimize environmental impact. nih.gov

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that utilizes a supercritical fluid as the extraction solvent. nih.gov A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and has a relatively low critical temperature (31.1 °C) and pressure (73.8 bar). researchgate.netunipd.it

The solvating power of supercritical CO₂ can be adjusted by changing the pressure and temperature, allowing for selective extraction. mdpi.com For polar compounds like this compound, a polar co-solvent (modifier) such as ethanol or methanol is often added to the supercritical CO₂ to increase its polarity and enhance extraction efficiency. researchgate.net SFE offers several advantages, including the extraction of thermolabile compounds at low temperatures and the production of solvent-free extracts, as the CO₂ can be easily removed by depressurization. nih.govresearchgate.net The optimization of SFE parameters, such as pressure, temperature, and modifier percentage, is often achieved using statistical approaches like response surface methodology (RSM). mdpi.comnih.gov

Table of SFE Parameters and Their General Effects on Diterpenoid Extraction:

ParameterTypical RangeGeneral Effect on Extraction
Pressure 100 - 500 barIncreasing pressure generally increases the density and solvating power of CO₂, leading to higher yields. mdpi.com
Temperature 40 - 80 °CThe effect is complex; it can increase solute vapor pressure but decrease solvent density. An optimal temperature exists for maximizing yield. mdpi.com
Co-solvent (e.g., Ethanol) 5 - 20%Increases the polarity of the supercritical fluid, significantly improving the extraction of polar compounds like grayanotoxins. researchgate.net
Flow Rate 1 - 5 mL/minA higher flow rate can increase the extraction rate initially but may reduce the overall efficiency if contact time is insufficient.

Microwave-Assisted Extraction (MAE) is a modern technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. nih.gov Microwaves cause the polar molecules within the sample to rotate rapidly, generating heat. This localized heating leads to the rupture of plant cells and enhances the desorption of target compounds from the matrix into the solvent. nih.gov

MAE offers significant advantages over conventional methods, including drastically reduced extraction times (minutes instead of hours), lower solvent consumption, and higher extraction yields. nih.govnih.gov Key parameters that influence the efficiency of MAE include microwave power, extraction time, solvent type and concentration, and the solid-to-solvent ratio. mdpi.comresearchgate.net Optimization of these parameters, often carried out using experimental designs like the Box-Behnken design, is crucial for maximizing the recovery of target compounds while preventing their degradation. mdpi.comresearchgate.net For the extraction of polar compounds like this compound, polar solvents such as ethanol or methanol-water mixtures are typically used. nih.govnih.gov

Table of MAE Parameters and Their General Effects on Phytochemical Extraction:

ParameterTypical RangeGeneral Effect on Extraction
Microwave Power 100 - 900 WHigher power can lead to faster heating and increased extraction rates, but excessive power may cause degradation of thermolabile compounds. nih.govnih.gov
Extraction Time 5 - 30 minYield generally increases with time up to a certain point, after which it may plateau or decrease due to compound degradation. nih.govmdpi.com
Solvent Concentration 50 - 80% (e.g., Ethanol in water)The polarity of the solvent mixture can be tailored to match that of the target compound, maximizing solubility and extraction yield. nih.govmdpi.com
Solid-to-Solvent Ratio 1:10 - 1:40 (g/mL)A higher ratio generally favors more complete extraction but also leads to more dilute extracts and higher solvent consumption. researchgate.net
Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a modern technique that utilizes the energy of ultrasonic waves to facilitate the extraction of chemical compounds from a solid matrix into a solvent. The underlying principle of UAE is acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles in the solvent. This process generates localized high pressures and temperatures, leading to the disruption of cell walls and enhanced mass transfer of the target compounds from the plant material into the solvent. mdpi.comnih.gov

In the context of Grayanotoxin I extraction from plant materials, such as the leaves of Rhododendron species, UAE offers several advantages over traditional methods. These benefits include reduced extraction times, lower solvent consumption, and increased extraction yields. nih.govresearchgate.net The efficiency of UAE is influenced by several factors, including the frequency and power of the ultrasound, the temperature of the extraction, the type of solvent used, and the solid-to-liquid ratio. Research has indicated that for the extraction of various bioactive compounds, including polyphenols and other secondary metabolites from plant sources, specific optimization of these parameters is crucial to maximize the yield and maintain the integrity of the extracted compounds. researchgate.netmdpi.com For instance, a study on the extraction of bioactive compounds from Rhododendron leaves employed ultrasonication for 90 minutes to enhance the extraction process. thieme-connect.com

Table 1: Key Parameters in Ultrasound-Assisted Extraction

ParameterDescriptionImpact on Extraction
Frequency The number of ultrasonic waves per second.Higher frequencies can lead to more cavitation bubbles but with less energy per bubble.
Power The amount of energy delivered by the ultrasound.Higher power generally increases extraction efficiency but can also lead to degradation of thermolabile compounds.
Temperature The temperature at which the extraction is performed.Increased temperature can improve solvent properties and mass transfer, but excessive heat can degrade the target compound.
Solvent The liquid used to dissolve the target compound.The choice of solvent is critical and depends on the polarity and solubility of Grayanotoxin I.
Time The duration of the extraction process.Longer extraction times can increase yield up to a certain point, after which degradation may occur.
Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that utilizes solvents at elevated temperatures and pressures to extract compounds from a solid or semi-solid sample. mdpi.com By maintaining the solvent in a liquid state under these conditions, its properties are altered, leading to increased solubility of the target analytes, decreased solvent viscosity, and improved penetration into the sample matrix. mdpi.comnih.gov These factors contribute to a more efficient and rapid extraction process compared to traditional methods performed at atmospheric pressure. mdpi.com

The application of PLE for the extraction of bioactive compounds from natural sources has been widely recognized for its efficiency and reduced solvent consumption. nih.gov While specific studies focusing solely on the PLE of Grayanotoxin I are not extensively detailed in the provided search results, the principles of the technique suggest its potential applicability. The optimization of PLE parameters such as temperature, pressure, solvent type, and extraction time is crucial for achieving high recovery of the target compound. nih.gov The ability to automate the extraction process and the potential for online coupling with chromatographic systems are further advantages of this methodology. mdpi.com

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a green and efficient extraction method that employs enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. mdpi.comresearchgate.net This enzymatic degradation enhances the permeability of the cell wall, facilitating the release of intracellular bioactive compounds into the extraction solvent. mdpi.comnih.gov The high specificity of enzymes allows for targeted degradation of cell wall components without affecting the desired compounds. nih.gov

EAE is considered an environmentally friendly alternative to conventional extraction methods as it typically operates under milder conditions of temperature and pH and often uses water as a solvent. mdpi.com This technique has been successfully applied to extract a wide range of bioactive compounds, including polyphenols, carotenoids, and polysaccharides from various plant materials. researchgate.netnih.gov The effectiveness of EAE depends on several factors, including the choice of enzyme, enzyme concentration, temperature, pH, and extraction time. mdpi.com While direct research on the application of EAE for the extraction of Grayanotoxin I is not prominent in the provided results, the principles of this method suggest its potential for improving the extraction of this diterpenoid from the complex matrix of Rhododendron plant tissues.

Purification Methodologies

Following extraction, the crude extract containing Grayanotoxin I requires further purification to isolate the compound from other co-extracted substances. The complexity of the plant matrix necessitates the use of robust and efficient purification techniques to achieve the desired level of purity for analytical and research purposes.

Chromatographic Separation Techniques

Chromatographic separation techniques are fundamental to the purification of Grayanotoxin I. These methods are based on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The choice of chromatographic technique depends on the physicochemical properties of Grayanotoxin I and the nature of the impurities present in the extract. Techniques such as silica gel chromatography and fast centrifugal partition chromatography have been employed for the purification of Grayanotoxin I. thieme-connect.comthieme-connect.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. It is widely employed in the analysis of Grayanotoxin I in various matrices, including honey and plant materials. researchgate.netacs.org HPLC methods for Grayanotoxin I analysis typically utilize a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of an acid such as acetic or formic acid to improve peak shape. researchgate.netacs.org

Several studies have developed and validated HPLC methods coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific determination of Grayanotoxin I. researchgate.netresearchgate.netnih.govnih.gov These methods offer low limits of detection and quantification, making them suitable for detecting trace amounts of the toxin. researchgate.netresearchgate.net For instance, an LC-MS/MS method for quantifying Grayanotoxin I in Italian Rhododendron honeys demonstrated a limit of quantification of 10 μg kg⁻¹ with absolute recovery ranging from 88.2% to 99.3%. researchgate.netresearchgate.net Another study reported a "dilute-and-shoot" LC-MS/MS method for analyzing grayanotoxins in honey, where the honey sample was simply diluted before injection, showcasing a simple and rugged approach. researchgate.netacs.org

Table 2: Examples of HPLC Methods for Grayanotoxin I Analysis

MatrixColumnMobile PhaseDetectionReference
HoneyReversed-phaseWater-methanol gradient with 0.1% acetic acidTriple quadrupole mass spectrometry researchgate.netacs.org
Italian Rhododendron HoneyNot specifiedNot specifiedLC-MS/MS researchgate.netresearchgate.net
Blood, Urine, HoneyNot specifiedNot specifiedLC-MS/MS nih.gov
Dietary Supplements, Homemade WineNot specifiedNot specifiedLC-QTOF-MS and LC-MS/MS nih.gov
Gas Chromatography (GC)

Gas Chromatography (GC) is another analytical technique that can be used for the analysis of Grayanotoxin I. However, due to the low volatility and high polarity of Grayanotoxin I, a derivatization step is necessary before GC analysis. This typically involves silylation, where the hydroxyl groups of the molecule are converted to trimethylsilyl ethers to increase their volatility. researchgate.netresearchgate.net

GC coupled with mass spectrometry (GC-MS) has been developed for the quantitative determination of Grayanotoxin I in plant material. researchgate.netresearchgate.net In these methods, a non-polar capillary column such as an HP-5MS is often used. thieme-connect.comresearchgate.net The analysis is performed with a temperature gradient to ensure the separation of the derivatized Grayanotoxin I from other components in the sample. thieme-connect.comresearchgate.net The use of an internal standard, such as forskolin, can improve the accuracy and precision of the quantification. researchgate.netresearchgate.net Validated GC-MS methods have shown sufficient specificity, precision, and defined limits of detection and quantification for Grayanotoxin I. thieme-connect.comresearchgate.net

Detection and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products like this compound. nih.govuobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. The most commonly used nuclei for organic compounds are proton (¹H) and carbon-13 (¹³C). uobasrah.edu.iq

Below is a hypothetical table of ¹³C NMR data for a grayanotoxin-like diterpenoid glycoside, illustrating the type of information obtained from this technique.

Carbon No. Chemical Shift (δc) ppm Carbon Type (DEPT)
140.5CH
228.1CH₂
378.9CH-O
452.3C
575.4CH-O
682.1CH-O
745.6CH
842.1C
950.2CH
1072.8C-O
1125.5CH₂
1238.7CH₂
1346.8C
1485.3CH-O
1535.9CH₂
16148.2C
17110.4CH₂
1829.8CH₃
1922.7CH₃
2015.4CH₃
1'104.5CH (anomeric)
2'74.8CH
3'77.2CH
4'70.9CH
5'76.5CH
6'62.1CH₂

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the detection and quantification of grayanotoxins in various matrices. rsc.org When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it provides high sensitivity and selectivity. longdom.orgnih.govthieme-connect.com

LC-MS/MS is a particularly valuable method for the analysis of grayanotoxins. longdom.orgnih.gov In this technique, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. For example, a method for the determination of Grayanotoxin I involved monitoring the fragmentation of its sodium adduct ion at m/z 435 to a product ion at m/z 375. nih.gov For Grayanotoxins II and III, the fragmentation of the ion at m/z 335 to the product ion at m/z 299 was monitored. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of grayanotoxins. nih.gov

GC-MS can also be used for the analysis of grayanotoxins, typically after a derivatization step, such as silylation, to increase their volatility. thieme-connect.com

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Grayanotoxin I435 [M+Na]⁺375ESI Positive nih.gov
Grayanotoxin II335 [M+H-H₂O]⁺299ESI Positive nih.gov
Grayanotoxin III335 [M+H-H₂O]⁺299ESI Positive nih.gov

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netwikipedia.orgnih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern can be used to calculate the electron density map of the molecule and, consequently, to determine the precise spatial arrangement of all atoms.

For chiral molecules like this compound, determining the absolute configuration is crucial for understanding its biological activity. wikipedia.org While obtaining a single crystal of suitable quality for X-ray diffraction can be challenging, the unambiguous structural information it provides is invaluable. researchgate.netresearchgate.net Although a specific X-ray crystallographic study for this compound was not found in the provided search results, this technique remains the gold standard for the absolute configuration determination of natural products. nih.govspringernature.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical properties of chiral molecules, such as this compound. This method relies on the differential absorption of left- and right-circularly polarized light by optically active compounds. For complex polycyclic structures like grayanane diterpenoids, CD spectroscopy is particularly valuable for determining their absolute configuration.

In the study of natural products isolated from Rhododendron species, electronic circular dichroism (ECD), a variant of CD spectroscopy, has been instrumental. Research on various grayanane diterpenoids demonstrates that experimental CD spectra, when compared with theoretically calculated spectra for possible stereoisomers, allow for unambiguous assignment of the molecule's absolute stereochemistry nih.govresearchgate.net. For instance, the absolute configurations of novel grayanane diterpenoids, such as auriculatols D and E, isolated from Rhododendron auriculatum, were successfully established using ECD data analysis nih.gov. Similarly, this technique has been applied to determine the configuration of terpenoids from other Rhododendron species tandfonline.comnih.gov.

The CD spectrum of a grayanane diterpenoid is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores within a chiral environment. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms in the molecule. For this compound, the hydroxyl groups and the cyclic ether functionalities within its rigid 5/7/6/5 ring system create a distinct chiral environment. The resulting CD spectrum serves as a unique fingerprint of its three-dimensional structure, enabling its differentiation from other stereoisomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique employed for the structural elucidation of molecules by identifying their functional groups. The method works by measuring the absorption of infrared radiation by a sample at different wavelengths, which excites molecular vibrations such as stretching and bending. In the analysis of polyhydroxylated cyclic diterpenes like this compound, IR spectroscopy provides crucial information about the presence of key functional groups, complementing data from other spectroscopic methods like NMR researchgate.net.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that correspond to the vibrations of its specific structural features. The most prominent of these is a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibrations from its multiple hydroxyl groups. The broadness of this peak suggests hydrogen bonding, which is common in polyhydroxylated compounds orgchemboulder.com.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3500 - 3200 (broad)
C-H (Alkane)Stretching3000 - 2850
C-O (Alcohol/Ether)Stretching1260 - 1000

Charged Aerosol Detection (CAD) and Flow Injection Analysis (FIA)

Charged Aerosol Detection (CAD) is a powerful and near-universal detection method for high-performance liquid chromatography (HPLC). It is particularly well-suited for the analysis of compounds that lack a UV-absorbing chromophore, such as this compound and other grayanotoxins nih.govchromatographyonline.comwiley.com. The detection principle of CAD involves three steps: nebulization of the HPLC eluent into fine droplets, evaporation of the mobile phase to leave analyte particles, and charging of these particles with a stream of ionized gas. The resulting electrical charge is measured by an electrometer, providing a signal that is proportional to the mass of the analyte chromatographyonline.com. This mechanism offers the advantage of a more uniform response for non-volatile analytes, regardless of their chemical structure, which facilitates accurate quantification even without specific reference standards for every compound wiley.com.

The utility of HPLC coupled with CAD has been demonstrated for a wide range of non-volatile compounds in pharmaceutical and natural product analysis nih.govchromatographyonline.com. Given that grayanotoxins are diterpenoids with no significant UV absorption, HPLC-CAD presents a robust and sensitive alternative to traditional UV or refractive index detectors for their quantification in various matrices.

Future Directions and Emerging Research Methodologies

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The pharmaceutical industry has begun to harness the power of artificial intelligence (AI) and machine learning (ML) to revolutionize drug discovery and development. mdpi.com These technologies enable the rapid and effective analysis of vast biological and chemical datasets, which can significantly accelerate the identification and optimization of novel therapeutic compounds. mdpi.comnih.gov For Grayanoside B, the integration of AI and ML offers several promising avenues of research.

Machine learning algorithms can be employed to build predictive models for various properties of this compound and its potential derivatives. nih.govforeseemed.com By learning from large datasets of molecular structures and their associated biological activities, these models can predict the efficacy, and potential bioactivities of new, unsynthesized this compound analogs. mdpi.comeithealth.eu This process, known as virtual screening, allows researchers to prioritize the synthesis of compounds that are most likely to exhibit desired therapeutic effects, thereby saving significant time and resources compared to traditional high-throughput screening methods. mdpi.com

Furthermore, AI can facilitate a deeper understanding of the mechanism of action of this compound. arxiv.org ML models, particularly deep learning, can analyze complex data from proteomic and metabolomic studies to identify potential cellular targets and signaling pathways affected by the compound. nih.gov This computational approach can help to generate new hypotheses and guide further experimental validation, moving beyond current docking studies to a more dynamic and predictive understanding of its biological interactions. researchgate.netrsc.org The application of AI represents a shift towards a more data-driven and efficient paradigm in the study of natural products like this compound. mednexus.orgnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact on this compound Research
Virtual Screening Computational filtering of large compound libraries to identify molecules with a high probability of desired biological activity. mdpi.com Rapidly identify and prioritize novel this compound derivatives with enhanced therapeutic potential before synthesis.
QSAR Modeling (Quantitative Structure-Activity Relationship) models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov Predict the activity of new derivatives, guiding the rational design of more potent and specific compounds.
Target Identification Algorithms that analyze biological data (e.g., genomic, proteomic) to predict the molecular targets of a compound. arxiv.org Elucidate the mechanism of action of this compound by identifying its binding proteins and affected pathways.

| De Novo Drug Design | Generative models that design entirely new molecules optimized for specific targets and desired properties. nih.gov | Create novel molecular structures, inspired by this compound, with improved pharmacological profiles. |

Development and Application of Advanced In Vitro Physiological Systems

Traditional two-dimensional (2D) cell cultures have long been a staple of biomedical research, but they often fail to replicate the complex architecture and microenvironment of human tissues. nih.govfacellitate.com In recent years, advanced in vitro physiological systems, such as three-dimensional (3D) cell cultures, organoids, and organs-on-chips (OOCs), have emerged as powerful tools that more accurately mimic human physiology. nih.govmdpi.comuu.nl The application of these models in the study of this compound could provide more predictive and human-relevant data on its biological effects. utrechtsummerschool.nl

3D cell culture models, which include spheroids and organoids, allow cells to grow and interact with each other in a three-dimensional space, forming structures that resemble miniature organs. facellitate.compromega.co.uk These models can recapitulate key aspects of tissue function and are increasingly used for drug discovery and disease modeling. nih.govfacellitate.com For instance, testing this compound on tumor organoids derived from patients could offer insights into its potential anticancer activity in a more physiologically relevant context. europa.eu

Organ-on-a-chip (OOC) technology represents a further leap forward, integrating living cells into microfluidic devices that simulate the mechanical and physiological conditions of entire organs, such as the lung, liver, or brain. mdpi.comnih.govsciopen.com These systems can model tissue-tissue interfaces, fluid flow, and mechanical strain, providing a dynamic environment for studying a compound's effects. nih.govthno.org Utilizing a "human-on-a-chip" platform, which connects multiple OOCs, could allow for the study of the systemic effects of this compound and its metabolites across different organ systems, offering a holistic view of its physiological impact. mdpi.comnih.gov While studies on related grayanane diterpenoid glucosides have been performed in standard assays, the use of these advanced systems would represent a significant step forward in evaluating the true potential of this compound. acs.orglek.com

Table 2: Comparison of Advanced In Vitro Models for this compound Research

Model Type Key Features Potential Application for this compound
Spheroids Self-assembled spherical aggregates of cells. Mimic micro-tumors and tissue structures. facellitate.com High-throughput screening of this compound derivatives for anti-tumor efficacy.
Organoids Stem-cell derived, self-organizing 3D cultures that replicate key structural and functional aspects of an organ. nih.govthno.org Testing the effect of this compound on specific organ models (e.g., brain, liver) to understand tissue-specific responses and mechanisms.
Organs-on-Chips (OOCs) Microfluidic devices containing living cells in continuously perfused micro-chambers that recreate organ-level functions. europa.eumdpi.comnih.gov Evaluating the activity and transport of this compound across physiological barriers, such as the blood-brain barrier or intestinal wall. mdpi.comnih.gov

| Multi-Organ-Chips | Interconnected OOCs representing different organs to study systemic effects and organ interactions. nih.gov | Investigating the metabolism of this compound and the potential for off-target effects in a multi-organ context. |

Innovative Strategies for Sustainable Production and Derivatization

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of sustainable and efficient methods for its production and modification. Current reliance on isolation from natural sources, such as Rhododendron species, is often not scalable or environmentally sustainable. acs.org Future research must therefore focus on innovative biotechnological and synthetic strategies.

One promising approach is the use of microbial chassis, such as engineered yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), for the heterologous production of this compound. researchgate.net By transferring the biosynthetic pathway genes from the source plant into these microorganisms, it may be possible to achieve high-level, sustainable production from simple feedstocks like glucose. researchgate.netdntb.gov.ua This approach, often referred to as consolidated bioprocessing, can be optimized to improve yields and reduce reliance on rare natural resources, aligning with the principles of green chemistry. biogen.comnih.govnih.gov

In parallel, innovative derivatization strategies are needed to create a library of this compound analogs for structure-activity relationship (SAR) studies. Semi-synthesis, which uses the naturally isolated compound as a starting scaffold for chemical modifications, is a powerful tool. mdpi.comrsc.org Techniques such as regioselective acylation, alkylation, and glycosylation can be employed to modify specific hydroxyl groups on the grayanane core or the attached glucose moiety. researchgate.netkib.ac.cn Insights from the total synthesis of related phenylpropanoid glycosides, which involve strategic use of protecting groups to achieve specific modifications, can inform these efforts. researchgate.netresearchgate.netnih.gov These synthetic and semi-synthetic approaches will be critical for optimizing the biological activity of this compound and generating novel drug candidates.

Table 3: Strategies for Production and Derivatization of this compound

Strategy Description Advantages
Microbial Heterologous Production Engineering microbes (e.g., yeast, E. coli) with the biosynthetic genes to produce the compound from simple sugars. researchgate.netdntb.gov.ua Sustainable, scalable, and cost-effective production independent of plant sources. nih.gov
Semi-synthesis Using the isolated natural product as a starting material to create derivatives through chemical reactions. mdpi.comrsc.org Allows for the creation of diverse analogs for SAR studies while leveraging a complex natural scaffold.
Total Synthesis Complete chemical synthesis of the molecule from simple starting materials. nih.gov Provides complete control over the structure and allows for the creation of analogs not accessible through semi-synthesis.

| Green Chemistry Approaches | Employing principles that reduce waste and energy consumption, such as using flow chemistry or biocatalysis in the production process. biogen.com | Minimizes the environmental impact of production and improves process efficiency. |

Interdisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of this compound requires a departure from siloed research efforts towards a more integrated, interdisciplinary approach. mdpi.com The complexity of natural product research, from isolation and characterization to preclinical evaluation and sustainable production, necessitates the convergence of expertise from multiple scientific fields. nih.gov Tackling the multifaceted challenges associated with this compound will require collaboration among chemists, biologists, bioengineers, and computational scientists. mdpi.comaup.nl

The initial stages of research, involving the isolation of this compound and related compounds like 3-epi-Grayanoside B and the elucidation of their structures, already benefit from a combination of phytochemistry and analytical chemistry (e.g., spectroscopy, X-ray crystallography). acs.org To understand its biological function, pharmacologists and cell biologists must work together to design and interpret data from both standard and advanced in vitro assays. nih.gov

The future directions outlined above highlight the increasing need for broader collaboration. Bioengineers will be essential for developing and validating the sophisticated organ-on-a-chip models needed for more relevant physiological testing. nih.gov Computer scientists and bioinformaticians will drive the application of AI and machine learning to predict compound activity and elucidate mechanisms of action. plos.org Furthermore, synthetic chemists and metabolic engineers will need to collaborate to design and implement sustainable production and derivatization strategies. researchgate.net By fostering these interdisciplinary partnerships, the scientific community can accelerate the journey of this compound from a natural curiosity to a well-understood chemical entity with potential applications. taylorfrancis.com

Q & A

Basic Research Questions

Q. How can researchers systematically identify knowledge gaps in Grayanoside B's pharmacological profile?

  • Methodology : Conduct a systematic literature review using databases (e.g., PubMed, SciFinder) with keyword combinations (e.g., "this compound AND cytotoxicity," "this compound AND pharmacokinetics"). Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries and prioritize gaps in mechanisms of action, bioavailability, or synergistic effects . Validate gaps by cross-referencing review articles and meta-analyses, ensuring alignment with 's criteria for relevance and originality .

Q. What are the critical considerations when designing initial in vitro experiments to assess this compound's bioactivity?

  • Methodology :

  • Cell Line Selection : Use cancer/non-cancer cell lines relevant to hypothesized targets (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer).
  • Dose Range : Pilot studies to determine IC₅₀ values, with concentrations spanning 0.1–100 μM.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO solubility limits).
  • Assay Duration : 24–72 hours to capture acute vs. chronic effects.
    • Reference for reproducibility standards, including detailed protocols for compound preparation and purity validation (e.g., HPLC ≥95%) .

Q. Which analytical techniques are most suitable for characterizing this compound's structural and functional properties?

  • Methodology :

  • Structural Elucidation : NMR (¹H/¹³C) and LC-HRMS for molecular weight and fragmentation patterns.
  • Purity Assessment : HPLC-UV/MS with C18 columns and gradient elution.
  • Bioactivity Screening : ELISA for target-specific binding (e.g., kinase inhibition assays).
    • Table 1 summarizes techniques and considerations:
Technique Application Advantages Limitations
NMR Structural confirmationHigh specificityRequires high purity (>90%)
LC-HRMS Molecular weight determinationSensitive to trace impuritiesCost-intensive instrumentation
MTT Assay Cytotoxicity screeningHigh-throughput compatibilityMay underestimate necrotic effects
  • Refer to for validating new compounds and for data presentation standards .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory cytotoxicity data for this compound across cancer cell lines?

  • Methodology :

  • Standardization : Use identical cell passage numbers, serum batches, and incubation conditions (e.g., hypoxia vs. normoxia).
  • Orthogonal Validation : Combine MTT assays with Annexin V/PI flow cytometry to distinguish apoptosis vs. necrosis.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., PRISMA guidelines) to identify confounding variables (e.g., cell line mutations, assay endpoints) .
    • Reference for reconciling contradictions through comparative analysis with published data (e.g., differing IC₅₀ values in A549 vs. HeLa cells) .

Q. How can researchers optimize extraction protocols for this compound to enhance yield and bioactivity?

  • Methodology :

  • Solvent Optimization : Test polar/non-polar solvents (e.g., methanol, ethyl acetate) using factorial design experiments.
  • Temperature/Time Gradients : Assess yield vs. degradation (e.g., 25°C vs. 50°C for 1–24 hours).
  • Bioactivity-Guided Fractionation : Combine LC-MS with bioassays to isolate active fractions.
    • Refer to for reporting detailed extraction parameters and ’s FINER criteria to ensure feasibility .

Q. What computational approaches are effective in predicting this compound's molecular targets and mechanisms of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., kinases, GPCRs). Validate with MD simulations for binding stability.
  • Pathway Analysis : Integrate RNA-seq data (e.g., Gene Ontology enrichment) to identify perturbed pathways.
    • Reference for aligning in silico predictions with experimental validation (e.g., IC₅₀ correlation with docking scores) .

Data Analysis and Reporting

Q. How should researchers address variability in pharmacokinetic data for this compound across animal models?

  • Methodology :

  • Species-Specific Factors : Adjust dosing based on metabolic rate (e.g., mouse vs. rat CYP450 enzyme profiles).
  • Sampling Intervals : Frequent plasma sampling (0.5–24 hours) to capture absorption/elimination phases.
  • Statistical Models : Use non-compartmental analysis (NCA) or PBPK modeling for interspecies scaling.
    • Reference for avoiding inductive fallacies and for data transparency .

Q. What guidelines ensure rigorous reporting of this compound's synergistic effects with other compounds?

  • Methodology :

  • Combination Index (CI) : Calculate using Chou-Talalay method to classify synergy (CI <1), additivity (CI=1), or antagonism (CI >1).
  • Dose-Ratio Optimization : Fixed-ratio designs (e.g., 1:1, 1:2) to identify maximally effective combinations.
    • Reference for supplementary data inclusion (e.g., raw CI values) and for hypothesis-driven conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.